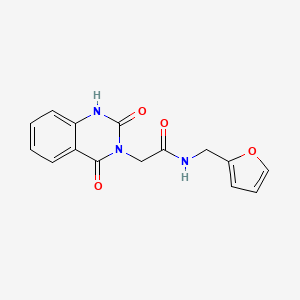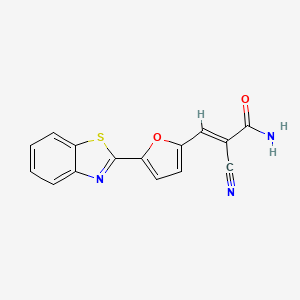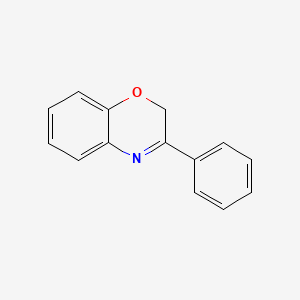
3-phenyl-2H-1,4-benzoxazine
説明
3-Phenyl-2H-1,4-benzoxazine is a bicyclic heterocyclic compound containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring . It is a type of benzoxazine, which is a class of compounds that have been studied for their various properties and potential applications .
Synthesis Analysis
The synthesis of 3-phenyl-2H-1,4-benzoxazine involves various methods, including the traditional Mannich condensation methods of phenol, amine, and formaldehyde . Other reactions such as cycloaddition are also utilized . A novel benzoxazine monomer containing an aldehyde group was synthesized via the Mannich condensation of formaldehyde, p-hydroxybenzaldehyde, and aniline .
Molecular Structure Analysis
The molecular formula of 3-phenyl-2H-1,4-benzoxazine is C14H11NO . The structure of this compound has been characterized by Fourier transform infrared spectroscopy (FTIK), proton nuclear magnetic resonance (1HNMR) .
Chemical Reactions Analysis
3-Phenyl-2H-1,4-benzoxazines 4-oxides are light-sensitive compounds. Irradiation leads to 3-phenyl-2H-1,4-benzoxazines and to their 3-oxidized derivatives, whenever possible. Intermediate oxaziridines are formed during the photolysis and transformed into stable nitroxide radicals .
Physical And Chemical Properties Analysis
The molecular weight of 3-phenyl-2H-1,4-benzoxazine is 209.243 Da . More detailed physical and chemical properties were not found in the search results.
科学的研究の応用
Anticancer Agents
The synthesis of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines has led to potential anticancer agents. These compounds were prepared via Buchwald–Hartwig cross-coupling and exhibited moderate to good potency against various cancer cell lines. Notably, molecule 14f demonstrated the most potent anticancer activity, making it a promising lead compound for further structural optimization .
Bio-Based Polybenzoxazines
Researchers have explored unconventional uses for polybenzoxazines, including electrochromic components, shape-memory materials, superhydrophobic substrates, intelligent protective coatings, self-healing infrastructure, and porous benzoxazine polymers. These applications highlight the versatility and potential of benzoxazine-based materials .
Inhibitors of Bacterial Histidine Protein Kinase
Certain benzoxazine derivatives act as inhibitors of bacterial histidine protein kinase. For instance, 2-oxo-1,4-benzoxazine derivatives show promise for treating infections caused by Mycobacterium species .
Potential Cardiovascular Drugs
1,4-Benzoxazine derivatives have been investigated for their cardiovascular effects. For example, 1,4-benzoxazine-3-one derivatives hold potential as drugs for treating heart disease, myocardial necrosis, or arrhythmia .
Broad Biological Activity
A wide range of benzoxazine compounds exhibit diverse biological activities, including antifungal, antibacterial, anti-HIV, anticonvulsant, and anti-inflammatory effects. These properties make them valuable candidates for drug development .
Polymer-Inorganic Filler Composites
Polybenzoxazines can be incorporated into polymer-inorganic filler composites to enhance their effectiveness. These composites find applications in various fields, such as materials science and engineering .
将来の方向性
Benzoxazine-based materials, including 3-phenyl-2H-1,4-benzoxazine, have been studied for their potential applications in various fields. They exhibit a wide range of interesting features and have the capability to overcome several shortcomings of conventional phenolic resins . Future research may focus on improving the mechanical properties and processibility of these materials .
特性
IUPAC Name |
3-phenyl-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRPWVZGQUCPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2O1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-2H-1,4-benzoxazine | |
Synthesis routes and methods
Procedure details









Q & A
Q1: What is known about the photochemical reactivity of 3-phenyl-2H-1,4-benzoxazine?
A1: 3-phenyl-2H-1,4-benzoxazine 4-oxides are highly sensitive to light. Upon irradiation, they undergo photochemical reactions yielding 3-phenyl-2H-1,4-benzoxazines and their 3-oxidized derivatives, when structurally possible [, ]. This photolysis process involves the formation of transient oxaziridine intermediates, which subsequently transform into stable nitroxide radicals [, ]. The structures of these radicals have been confirmed by oxidizing 3-phenyl-2H-1,4-benzoxazines and 3-phenyl-3,4-dihydro-2H-1,4-benzoxazines using peracids [].
Q2: How can 3-phenyl-2H-1,4-benzoxazin-2-ones be synthesized?
A2: A novel one-pot synthesis method utilizes gem-difunctionalized epoxides and α-aminophenol to produce 3-aryl-2H-1,4-benzoxazin-2-ones in good yield []. This reaction proceeds through a two-step mechanism. First, the epoxide ring opens via nucleophilic attack by the α-aminophenol, generating an unstable cyanohydrin intermediate. This intermediate readily converts to a highly reactive cyanoformyl derivative, which then undergoes intramolecular cyclization with the remaining α-aminophenol moiety to yield the final 3-aryl-2H-1,4-benzoxazin-2-one product [].
Q3: Are there general methods for synthesizing 3-phenyl-2H-1,4-benzoxazines and their dihydro counterparts?
A4: Yes, research indicates the existence of a general method for synthesizing both 3-phenyl-2H-1,4-benzoxazines and 3-phenyl-2H-3,4-dihydro-1,4-benzoxazines []. Unfortunately, the specific details of this general synthesis approach are not provided in the abstract.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2559835.png)
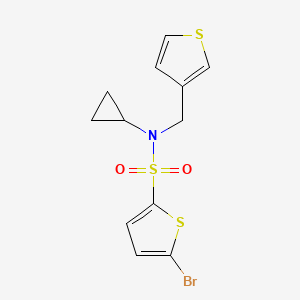
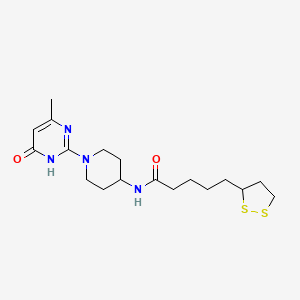

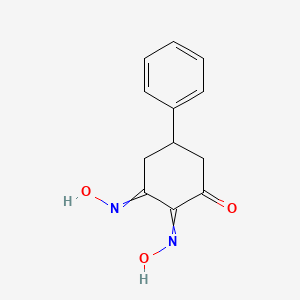
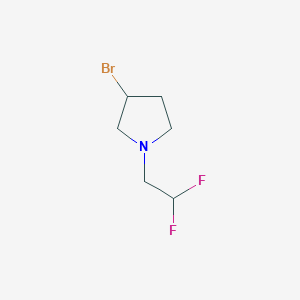
![N-[[6-(Dimethylamino)pyridin-3-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2559844.png)
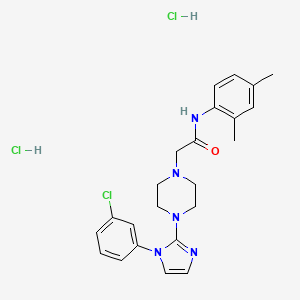
![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride](/img/structure/B2559847.png)
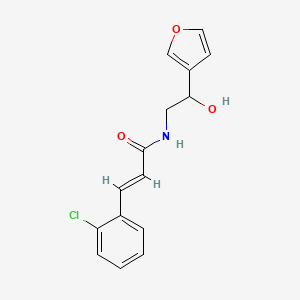
![4-Phenyl-[1,4]azaphosphinane 4-oxide](/img/structure/B2559849.png)
